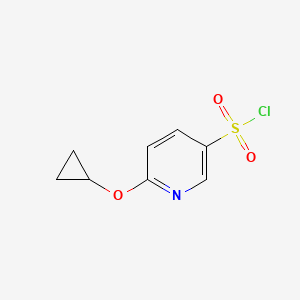
6-Cyclopropoxypyridine-3-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropoxypyridine-3-sulfonylchloride is a chemical compound with the molecular formula C8H8ClNO3S and a molecular weight of 233.67 g/mol It is a derivative of pyridine, featuring a sulfonyl chloride group at the 3-position and a cyclopropoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing pyridine-3-sulfonyl chloride involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. This reaction is typically carried out by adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. The reaction mixture is then subjected to distillation under reduced pressure to purify the pyridine-3-sulfonyl chloride .
Another method involves the use of a microchannel reactor. In this process, 3-aminopyridine, 1,5-naphthalenedisulfonic acid, and isoamyl nitrite are used to rapidly complete diazotization in the microchannel reactor. The resulting diazonium salt solution, which is highly stable, is then mixed with an organic solution containing thionyl chloride to obtain pyridine-3-sulfonyl chloride .
Industrial Production Methods
The industrial production of pyridine-3-sulfonyl chloride can be achieved using the methods mentioned above. The use of microchannel reactors is particularly advantageous for industrial production due to the mild reaction conditions, good safety profile, simple operation, and high yield .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropoxypyridine-3-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions would depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction of this compound with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
6-Cyclopropoxypyridine-3-sulfonylchloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-cyclopropoxypyridine-3-sulfonylchloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity allows the compound to modify other molecules, making it useful in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
6-Methoxy-pyridine-3-sulfonyl chloride: Contains a methoxy group instead of a cyclopropoxy group, which may influence its reactivity and solubility properties.
Uniqueness
6-Cyclopropoxypyridine-3-sulfonylchloride is unique due to the presence of the cyclopropoxy group, which introduces steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications where such properties are desired.
Properties
Molecular Formula |
C8H8ClNO3S |
|---|---|
Molecular Weight |
233.67 g/mol |
IUPAC Name |
6-cyclopropyloxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO3S/c9-14(11,12)7-3-4-8(10-5-7)13-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
IMCWLRHYNVFCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















